![molecular formula C22H22FN3O3 B2441528 N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-2-oxo-2H-chromene-3-carboxamide CAS No. 1049473-29-1](/img/structure/B2441528.png)
N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-2-oxo-2H-chromene-3-carboxamide
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Overview
Description
N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-2-oxo-2H-chromene-3-carboxamide, also known as FLX, is a chemical compound that has gained significant attention in the field of scientific research. FLX is a highly potent and selective inhibitor of the phosphodiesterase 4 (PDE4) enzyme, which plays a crucial role in regulating intracellular cyclic adenosine monophosphate (cAMP) levels.
Scientific Research Applications
- Research : The compound FPMINT (4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine) is a novel ENT inhibitor. It exhibits greater selectivity for ENT2 over ENT1 . Further studies have explored analogues of FPMINT to understand their structure-activity relationship (SAR).
- Method : Chamakuri et al. reported the synthesis of 2-substituted chiral piperazines via aza-Michael addition between protected 1,2-diamines and 2-bromoethyldiphenylsulfonium triflate under basic conditions .
Equilibrative Nucleoside Transporter (ENT) Inhibition
Anticancer Properties
Chiral Piperazines Synthesis
Novel Triazole-Thione Compound
Mechanism of Action
Target of Action
The primary targets of this compound are the Equilibrative Nucleoside Transporters (ENTs) . ENTs play a vital role in nucleotide synthesis, regulation of adenosine function, and chemotherapy . This compound is a novel inhibitor of ENTs, which is more selective to ENT2 than to ENT1 .
Mode of Action
The compound inhibits the transport of nucleosides through both ENT1 and ENT2 in a concentration-dependent manner . It reduces the maximum rate (Vmax) of uridine uptake in ENT1 and ENT2 without affecting the Michaelis constant (Km), indicating that it inhibits ENTs in an irreversible and non-competitive manner .
Biochemical Pathways
The compound affects the nucleoside transport pathways, which are crucial for nucleotide synthesis and regulation of adenosine function . By inhibiting ENTs, it disrupts the normal function of these pathways, leading to downstream effects such as altered nucleotide synthesis and adenosine regulation .
Pharmacokinetics
Its irreversible and non-competitive inhibition of ents suggests that it may have a long-lasting effect
Result of Action
The compound’s action results in the inhibition of nucleoside transport, disrupting nucleotide synthesis and adenosine regulation . This can have various molecular and cellular effects, depending on the specific biological context. For example, in the context of chemotherapy, it could potentially enhance the effectiveness of nucleoside analogue drugs .
properties
IUPAC Name |
N-[2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl]-2-oxochromene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22FN3O3/c23-18-6-2-3-7-19(18)26-13-11-25(12-14-26)10-9-24-21(27)17-15-16-5-1-4-8-20(16)29-22(17)28/h1-8,15H,9-14H2,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNUPGJFTJVXKBU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCNC(=O)C2=CC3=CC=CC=C3OC2=O)C4=CC=CC=C4F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22FN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-2-oxo-2H-chromene-3-carboxamide |
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